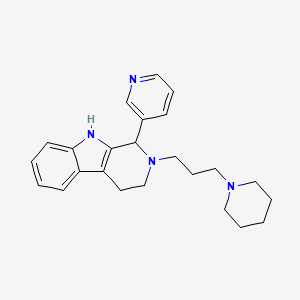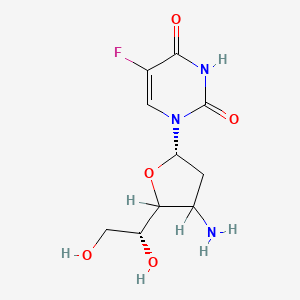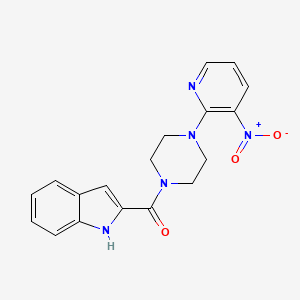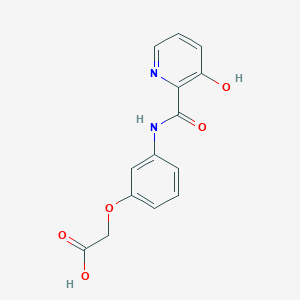
1,2,3,4-Tetrahydro-2-(3-(1-piperidinyl)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydro-2-(3-(1-piperidinyl)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridoindole core, which is a fused ring system combining pyridine and indole structures.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-2-(3-(1-piperidinyl)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyridoindole core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the piperidinyl and pyridinyl groups via nucleophilic substitution reactions.
Hydrogenation: Reduction of double bonds to achieve the tetrahydro form.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch Processing: Small-scale synthesis in laboratory settings.
Continuous Flow Chemistry: Large-scale production using continuous flow reactors to improve efficiency and yield.
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydro-2-(3-(1-piperidinyl)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Further reduction of the compound using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1,2,3,4-Tetrahydro-2-(3-(1-piperidinyl)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydro-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole: Lacks the piperidinyl group.
2-(3-(1-Piperidinyl)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole: Not tetrahydro.
1,2,3,4-Tetrahydro-2-(3-(1-piperidinyl)propyl)-9H-pyrido(3,4-b)indole: Lacks the pyridinyl group.
Uniqueness
1,2,3,4-Tetrahydro-2-(3-(1-piperidinyl)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties.
特性
CAS番号 |
119464-32-3 |
|---|---|
分子式 |
C24H30N4 |
分子量 |
374.5 g/mol |
IUPAC名 |
2-(3-piperidin-1-ylpropyl)-1-pyridin-3-yl-1,3,4,9-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C24H30N4/c1-4-13-27(14-5-1)15-7-16-28-17-11-21-20-9-2-3-10-22(20)26-23(21)24(28)19-8-6-12-25-18-19/h2-3,6,8-10,12,18,24,26H,1,4-5,7,11,13-17H2 |
InChIキー |
FOJAESRSRCGLSK-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCCN2CCC3=C(C2C4=CN=CC=C4)NC5=CC=CC=C35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4'-(Aminomethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B12812762.png)



